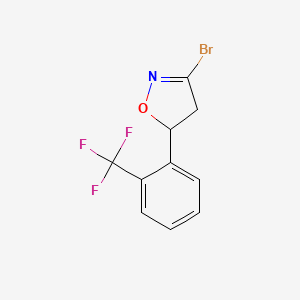

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Vue d'ensemble

Description

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C10H7BrF3NO and its molecular weight is 294.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is C10H7BrF3NO. Its structure includes:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Bromine Substitution : Located at the 3-position of the isoxazole.

- Trifluoromethyl Group : Positioned at the 5-position, which significantly influences its chemical reactivity and biological interactions.

Potential Biological Activities

While comprehensive data on the specific biological activities of this compound is scarce, related compounds exhibit various activities:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often enhances this activity.

- Anticancer Activity : Research indicates that trifluoromethylated isoxazoles can exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have been reported to enhance activity against human breast cancer cell lines (MCF-7) .

- Antioxidant Activity : Electrophilic compounds similar to this compound have been shown to activate the Nrf2/HO-1 axis, which plays a crucial role in cellular antioxidant defense mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | C9H8BrNO | Lacks trifluoromethyl group; simpler structure. | Moderate antibacterial activity |

| 3-(trifluoromethyl)phenyl-4,5-dihydroisoxazole | C10H8F3N | Contains only one trifluoromethyl group; no bromine. | Enhanced anticancer activity |

| 3-(4-bromo-2-methylphenyl)-4,5-dihydroisoxazole | C10H9BrN | Similar bromination but different phenyl substitution pattern. | Notable antibacterial properties |

Case Studies and Research Findings

- Anticancer Studies : In a study focusing on isoxazole derivatives, compounds with trifluoromethyl substitutions demonstrated superior anti-cancer activity compared to their non-trifluoromethyl counterparts . The lead molecule exhibited an IC50 value significantly lower than that of analogs lacking this group.

- Nrf2 Activation : Research on isoxazoline derivatives indicated that certain electrophilic compounds could effectively activate the Nrf2/HO-1 pathway in human cells, suggesting potential therapeutic applications in inflammation and oxidative stress-related conditions .

- Cysteine Reactivity : Investigations into electrophilic moieties like 3-bromo-4,5-dihydroisoxazoles revealed their ability to selectively engage reactive cysteine residues in proteins, indicating potential for drug discovery targeting specific proteins involved in various diseases .

Applications De Recherche Scientifique

Covalent Inhibition and Drug Discovery

BDHI has been identified as a promising candidate for covalent inhibition strategies targeting specific protein cysteines. Recent studies have demonstrated that BDHI can selectively engage with reactive cysteine residues in proteins, which is critical for the design of covalent probes and drug development. The compound's electrophilic nature allows it to form stable covalent bonds with nucleophilic sites in proteins, making it a valuable tool in the identification of new drug targets.

Case Study: Chemoproteomic Profiling

A study highlighted the use of BDHI-functionalized fragments to profile cysteine reactivity across the human proteome. The findings indicated that BDHI exhibits selective engagement with specific cysteine residues, distinguishing it from traditional electrophiles like haloacetamides. This selectivity enhances its potential as a scaffold for developing targeted therapeutics against diseases where cysteine modification plays a role .

Activation of Nrf2 Pathway

Another significant application of BDHI derivatives lies in their ability to activate the Nrf2/HO-1 axis, which is crucial for cellular defense mechanisms against oxidative stress and inflammation. Research has shown that certain BDHI derivatives can effectively activate Nrf2 in human monocytic cells (THP-1), suggesting their potential therapeutic relevance in inflammatory diseases.

Case Study: Mechanistic Insights

In one study, mass spectrometry and X-ray crystallography were employed to confirm that BDHI derivatives target specific cysteine residues within the Keap1 protein, leading to Nrf2 activation. This mechanism underscores the compound's potential in developing anti-inflammatory therapies .

Antimicrobial Activity

The structural characteristics of BDHI also suggest potential applications in antimicrobial research. The trifluoromethyl group present in the compound enhances its biological activity, making it a candidate for developing inhibitors against various bacterial targets.

Case Study: Anti-Tuberculosis Research

Research into BDHI derivatives has indicated their potential as inhibitors against Mur enzymes in Mycobacterium tuberculosis (Mtb). The presence of specific substituents on the phenyl ring was found to significantly enhance inhibitory activity, highlighting the importance of structural modifications in optimizing antimicrobial efficacy .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for BDHI derivatives has provided insights into how modifications can influence biological activity. Variations in substituents on the isoxazole ring have been systematically studied to determine their effects on reactivity and selectivity towards biological targets.

| Compound | Substituent | Biological Activity |

|---|---|---|

| 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole | Trifluoromethyl | Enhanced reactivity towards cysteine residues |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Phenyl | Moderate Nrf2 activation |

| 3-Bromo-5-(naphthalen-2-yl)-4,5-dihydroisoxazole | Naphthalene | Antimicrobial activity against Mtb |

Propriétés

IUPAC Name |

3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFCJTGGZWNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656829 | |

| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120215-04-4 | |

| Record name | 3-Bromo-4,5-dihydro-5-[2-(trifluoromethyl)phenyl]isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120215-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.